![molecular formula C26H20BrClN2O6 B333307 4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B333307.png)
4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE is a complex organic compound with a unique structure that includes bromine, ethoxy, methylbenzyl, chloro, and nitrophenyl groups
Preparation Methods
The synthesis of 4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves multiple steps. One common synthetic route includes:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride in the presence of a Lewis acid catalyst.
Conversion from Acyl Group to Alkane: This step typically involves a reduction reaction, such as Clemmensen reduction.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions.
Scientific Research Applications
4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds to 4-((E)-1-{3-BROMO-5-ETHOXY-4-[(3-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-CHLORO-3-NITROPHENYL)-1,3-OXAZOL-5(4H)-ONE include other benzylidene derivatives and oxazolones. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C26H20BrClN2O6 |
|---|---|
Molecular Weight |
571.8 g/mol |
IUPAC Name |
(4E)-4-[[3-bromo-5-ethoxy-4-[(3-methylphenyl)methoxy]phenyl]methylidene]-2-(4-chloro-3-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C26H20BrClN2O6/c1-3-34-23-12-17(10-19(27)24(23)35-14-16-6-4-5-15(2)9-16)11-21-26(31)36-25(29-21)18-7-8-20(28)22(13-18)30(32)33/h4-13H,3,14H2,1-2H3/b21-11+ |
InChI Key |
DKQFAMJNDRGFIJ-SRZZPIQSSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br)OCC4=CC=CC(=C4)C |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br)OCC4=CC=CC(=C4)C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])Br)OCC4=CC=CC(=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


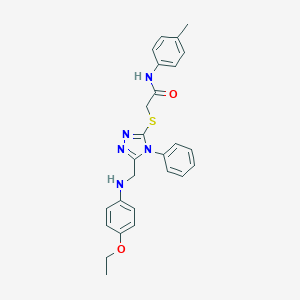
![Ethyl 6-tert-butyl-2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333227.png)
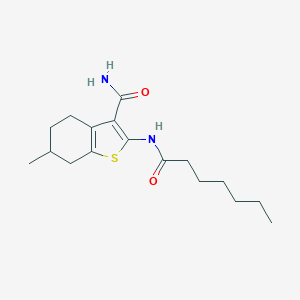
![ethyl 2-[(bicyclo[2.2.1]hept-2-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B333231.png)
![N'-[(Z)-(3-methyl-1-naphthalen-1-yl-5-oxopyrazol-4-ylidene)methyl]adamantane-1-carbohydrazide](/img/structure/B333232.png)
![ETHYL 2-{[2-(4-CHLORO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ACETYL]AMINO}-4-ETHYL-5-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333233.png)
![Methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333234.png)
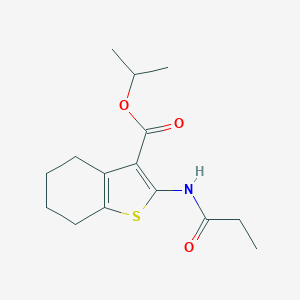

![propyl 2-chloro-5-[[(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoate](/img/structure/B333241.png)
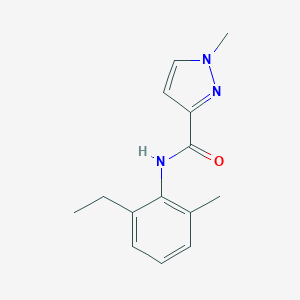
![Methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-6-tert-pentyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333244.png)
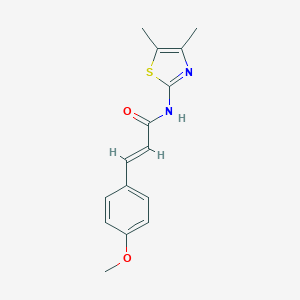
![5-bromo-2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B333248.png)
